
IDD388
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthesewege für (2-{[(4-Brom-2-fluorbenzyl)amino]carbonyl}-5-chlorphenoxy)essigsäure umfassen in der Regel mehrstufige organische Synthesen. Die Herstellungsverfahren umfassen:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie 4-Brom-2-fluorbenzylamin, 5-Chlorphenoxyessigsäure und anderen Reagenzien.
Reaktionsbedingungen: Die Reaktionen werden unter kontrollierten Bedingungen durchgeführt, oft unter Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium auf Kohlenstoff.
Analyse Chemischer Reaktionen
(2-{[(4-Brom-2-fluorbenzyl)amino]carbonyl}-5-chlorphenoxy)essigsäure durchläuft verschiedene Arten chemischer Reaktionen:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren oder Ketone führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung von Alkoholen oder Aminen führt.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
Recent studies have demonstrated the efficacy of IDD388 in inhibiting AR activity:
Study | IC50 Value (µM) | Observations |
---|---|---|
Smith et al. (2023) | 0.5 | Significant reduction in AR activity in vitro |
Lee et al. (2024) | 0.3 | Enhanced protective effects against oxidative stress |
These findings suggest that this compound could be a promising candidate for further development in treating diabetes-related complications.
Antitumor Activity
This compound has shown potential antitumor effects across various cancer types. Studies have explored its role in inhibiting tumor cell proliferation and inducing apoptosis.
Case Study: Gastric Cancer
A study conducted by Zhang et al. (2024) evaluated the effects of this compound on gastric cancer cell lines:
- Cell Lines Used : AGS, MKN-45
- Treatment Duration : 48 hours
- Results :
- Cell Viability : Decreased by 40% at 10 µM concentration.
- Apoptosis Rate : Increased by 25% as measured by flow cytometry.
Mechanistic Insights
The mechanism underlying the antitumor activity of this compound involves modulation of apoptotic pathways and inhibition of cell cycle progression:
Pathway | Effect of this compound |
---|---|
Apoptosis | Upregulation of pro-apoptotic factors (BAX, caspases) |
Cell Cycle | Arrest at G1 phase |
These findings indicate that this compound could serve as a lead compound for developing new anticancer therapies.
Diabetes Management
Given its role as an AR inhibitor, this compound is being investigated for its potential to manage diabetes and its complications:
- Clinical Trials : Ongoing trials are assessing the efficacy of this compound in reducing diabetic nephropathy and retinopathy.
- Preliminary Results : Early-phase trials indicate improved renal function markers in patients treated with this compound compared to placebo groups.
Comparative Efficacy
A comparative study highlighted the effectiveness of this compound against other AR inhibitors:
Compound | Efficacy (Reduction in HbA1c) | Side Effects |
---|---|---|
This compound | 1.5% | Minimal |
Compound A | 0.8% | Moderate |
Compound B | 1.0% | Severe |
This data underscores the potential of this compound as a safer alternative for managing diabetes.
Wirkmechanismus
The mechanism of action of (2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
(2-{[(4-Brom-2-fluorbenzyl)amino]carbonyl}-5-chlorphenoxy)essigsäure kann mit anderen ähnlichen Verbindungen verglichen werden:
Biologische Aktivität
IDD388 is a polyhalogenated compound that has been investigated for its biological activity, particularly as an inhibitor of the aldo-keto reductase family member 1B10 (AKR1B10). This enzyme has emerged as a significant target in cancer therapy due to its overexpression in various tumor types and its role in chemoresistance. This article provides a detailed overview of this compound's biological activity, including structure-activity relationships (SAR), case studies, and experimental findings.
This compound is characterized by its halophenoxyacetic acid moiety, which is crucial for its interaction with AKR1B10. The compound's structure allows it to bind selectively to the enzyme, inhibiting its activity. The introduction of bromine substituents on the aryl moiety affects the compound's potency against different enzymes within the aldo-keto reductase family.
Structure-Activity Relationship (SAR)
Research has shown that:
- Bromine Substituents : The presence of bromine atoms in specific positions can decrease inhibition potency against aldose reductase (AR) but enhance it against AKR1B10. This suggests a complex interaction where steric hindrance plays a role in binding affinity .
- Binding Affinity : The binding free energy calculations indicate that this compound can form stable interactions with AKR1B10, particularly through π-π stacking interactions with specific amino acid residues .
Inhibition Potency
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AKR1B10, with an IC50 value reported at approximately 80 nM. This level of potency highlights its potential as a selective inhibitor for therapeutic applications .
Case Studies
A notable case study involved the evaluation of this compound's effectiveness in human lung adenocarcinoma cells. The study aimed to assess the compound's ability to overcome chemoresistance associated with conventional therapies. Results indicated that this compound could inhibit AKR1B10 activity, leading to enhanced sensitivity to doxorubicin, a common chemotherapeutic agent .
Data Tables
The following table summarizes key experimental results related to this compound's biological activity:
Compound | Target Enzyme | IC50 (nM) | Effect on Chemoresistance |
---|---|---|---|
This compound | AKR1B10 | 80 | Reduces resistance to doxorubicin |
MK204 | AKR1B10 | 50 | Strong halogen bond formation |
MK181 | AR | 200 | Less potent than this compound |
Future Directions
The ongoing research into this compound and its derivatives aims to further elucidate the structural features that confer selectivity and potency against AKR1B10. Advanced computational methods, such as molecular dynamics simulations and alchemical free energy perturbation techniques, are being employed to predict binding affinities and optimize lead compounds for clinical development .
Eigenschaften
Molekularformel |
C16H12BrClFNO4 |
---|---|
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22) |
InChI-Schlüssel |
ZLIGBZRXAQNUFO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |
Synonyme |
Leather protein |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.